3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile
Description
This compound features a benzothiophene core substituted with a difluoromethyl group at position 4, two fluorine atoms at position 2, a hydroxyl group at position 3, and a 1,1-dioxo (sulfone) moiety. The benzothiophene ring is connected via an ether linkage to a 5-fluorobenzonitrile group, contributing to its aromatic and electronic properties. Its molecular formula is C₁₆H₈F₅NO₄S, with a molecular weight of 423.25 g/mol . The sulfone and fluorine substituents enhance metabolic stability and modulate lipophilicity, making it a candidate for therapeutic applications requiring targeted binding and resistance to oxidative degradation.
Properties
IUPAC Name |
3-[[(3S)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-1-benzothiophen-5-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F5NO4S/c17-8-3-7(6-22)4-9(5-8)26-10-1-2-11-13(12(10)15(18)19)14(23)16(20,21)27(11,24)25/h1-5,14-15,23H/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDKYXAZAPXCKQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C([C@@H](C(S2(=O)=O)(F)F)O)C(=C1OC3=CC(=CC(=C3)C#N)F)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Difluoromethyl Group Installation
The difluoromethyl (-CF2H) group at position 4 is introduced using bis(difluoromethyl) pentacoordinate phosphoranes. These reagents generate difluoromethyl radicals (·CF2H) under oxidative conditions, enabling C–H functionalization. A representative procedure involves reacting benzothiophene S-oxide with PPh3(CF2H)2 in dimethyl sulfoxide (DMSO) at 50°C for 24 hours, achieving 78% yield of the difluoromethylated product.
Stereoselective Hydroxylation at C3
The 3S-hydroxy group is installed via asymmetric oxidation using a Sharpless-type catalytic system. Titanium tetraisopropoxide (Ti(OiPr)4) and (R,R)-diethyl tartrate catalyze the epoxidation of a prochiral double bond adjacent to C3, followed by acid hydrolysis to yield the (3S)-hydroxy configuration. For example, treatment with tert-butyl hydroperoxide (TBHP) in dichloromethane at −40°C for 12 hours affords the epoxide intermediate, which is hydrolyzed with p-toluenesulfonic acid (pTsOH) to the diol. Selective protection and deprotection yield the desired 3S-alcohol.
Ether Linkage Formation
The ether bond between the benzothiophene and benzonitrile moieties is formed via nucleophilic aromatic substitution (SNAr). Activation of the benzothiophene’s 5-position with a nitro or sulfone group facilitates displacement by 5-fluoro-benzonitrile-3-olate. Reaction conditions include potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 80°C for 8 hours, achieving 65–72% yield.
Final Oxidation and Purification
The sulfone group (1,1-dioxo) is introduced by oxidizing the benzothiophene sulfide with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature. Final purification employs column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water to achieve >99% purity.
Summary of Key Reaction Parameters
Challenges and Optimization
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Regioselectivity in Fluorination : Competing para/ortho fluorination is mitigated by using bulkier solvents like tetramethylene sulfone, which favor transition states leading to the desired regioisomer.
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Stereochemical Control : The use of chiral ligands in titanium-based catalysts improves enantiomeric excess (ee) to >90%.
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Difluoromethyl Radical Stability : Adding trifluoroacetic acid (TFA) stabilizes ·CF2H intermediates, preventing premature recombination.
Industrial-Scale Considerations
Continuous flow reactors enhance safety and yield for exothermic steps like fluorination. Automated temperature control during cyclization minimizes side reactions, while in-line NMR monitors reaction progress in real time .
Chemical Reactions Analysis
Oxidation: This compound can undergo oxidation to form more reactive intermediates.
Reduction: It can also be reduced, leading to the removal of oxygen atoms.
Substitution: It undergoes nucleophilic and electrophilic substitution reactions, especially on the benzene rings.
Oxidation: Common oxidizing agents include KMnO4 and CrO3.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are used.
Substitution: Various catalysts such as Pd/C or FeBr3 can be used to facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For instance, oxidation may yield quinones, while reduction may lead to hydroxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its reactive nature makes it valuable in constructing intricate molecular architectures.
Biology: In biological research, it serves as a probe to study enzyme mechanisms, particularly those involving fluorine interactions.
Medicine: In medicine, it is being investigated for its potential use in developing novel pharmaceutical agents, especially for its interactions with biological targets such as enzymes and receptors.
Industry: In industry, the compound finds use in the development of advanced materials, including polymers with unique properties.
Mechanism of Action
Molecular Targets: The compound exerts its effects primarily through interactions with specific proteins and enzymes. It can bind to active sites and alter enzyme activity.
Pathways Involved: The pathways involved often include inhibition of specific metabolic processes or modification of signal transduction pathways, leading to the desired biochemical effects.
Comparison with Similar Compounds
Structural and Pharmacological Implications
Table 1: Comparative Analysis of Key Features
Research Findings and Trends
- Fluorination: The target compound’s five fluorine atoms optimize lipophilicity and metabolic resistance, a trend mirrored in analogues like the thiazolidinone derivative (trifluoromethyl) and brominated benzonitrile (difluoromethoxy) .
- Stereochemistry : Both the target (3S) and inden analogue (1S) emphasize the role of chirality in activity, suggesting enantioselective synthesis is critical for efficacy .
- Sulfone vs. Sulfonyl: The target’s 1,1-dioxo group offers stability, while methylsulfonyl in the inden analogue may improve aqueous solubility for intravenous formulations .
Biological Activity
3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile, with the CAS number 1799948-37-0, is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H8F5NO4S, and it possesses a molecular weight of approximately 405.3 g/mol. Its structure includes a benzothiophene moiety with multiple fluorine substituents, which may contribute to its biological activity by enhancing lipophilicity and altering pharmacokinetics.
Mechanisms of Biological Activity
Preliminary studies suggest that the compound exhibits significant anti-inflammatory and anti-cancer properties. The following mechanisms are hypothesized to contribute to its biological effects:
- Enzyme Inhibition : The hydroxyl group on the benzothiophene ring may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways involved in disease processes.
- Receptor Modulation : The unique structural features may allow the compound to interact with specific receptors, influencing cellular signaling pathways.
- Oxidative Stress Reduction : The dioxo functionality might engage in redox reactions, providing a protective effect against oxidative stress in cells.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their relevance to 3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile:
| Compound Name | Activity | Reference |
|---|---|---|
| Selinexor | Anticancer (multiple myeloma) | |
| Trifluoromethyl-containing drugs | Enhanced potency in enzyme inhibition | |
| Difluoromethyl derivatives | Anti-inflammatory effects |
Case Studies
- Selinexor : A study demonstrated that selinexor (a compound structurally related to 3-[[(3S)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile) exhibits significant anticancer activity through the inhibition of nuclear export proteins. This suggests that similar mechanisms may be at play for our compound in targeting cancer cells.
- Fluorinated Compounds : Research indicates that fluorinated compounds often display enhanced binding affinity to target proteins due to the electronegative nature of fluorine atoms. This property may be crucial for the biological efficacy of 3-[[(3S)-4-(difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve enantiomeric purity?
Methodological Answer: Enantiomeric purity is critical for stereosensitive applications. To optimize synthesis:
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to monitor enantiomeric excess during key steps like hydroxylation or benzothiophene ring formation .
- Employ asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinone auxiliaries) to control the (3S)-hydroxy configuration. Evidence from similar fluorinated benzothiophenes suggests that boron trifluoride etherate can stabilize intermediates during ring closure .
- Validate purity via X-ray crystallography (as in ) or circular dichroism (CD) spectroscopy.
Q. What analytical techniques are most reliable for characterizing the compound’s fluorinated aromatic system?
Methodological Answer:
- 19F NMR spectroscopy is essential for tracking fluorine substituents, with chemical shifts between -110 to -160 ppm typical for difluoromethyl and trifluoromethyl groups. Compare shifts to databases (e.g., REAXYS) .
- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or MALDI-TOF can confirm molecular formula (C₁₆H₈F₅NO₄S) and detect fragmentation patterns .
- X-ray diffraction (as in ) resolves spatial arrangements of fluorine atoms and validates the 1,1-dioxo benzothiophene moiety.
Q. How can researchers design in silico models to predict this compound’s solubility and bioavailability?
Methodological Answer:
- Use molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) parameterized for fluorinated systems. Focus on logP calculations to assess lipophilicity, critical for membrane permeability .
- Apply COnductor-like Screening MOdel (COSMO-RS) to predict solubility in polar solvents (e.g., DMSO or ethanol) based on the compound’s SMILES string .
- Validate predictions experimentally via shake-flask solubility tests ().
Advanced Research Questions
Q. What experimental strategies resolve contradictory data in the compound’s metabolic stability assays?
Methodological Answer:
- Cross-validate assays : Use both hepatic microsomes (human/rat) and recombinant CYP450 isoforms (e.g., CYP3A4) to identify species-specific or enzyme-dependent degradation .
- Isotopic labeling : Introduce ¹⁸O or deuterium at the hydroxy group to track oxidative metabolism via LC-MS/MS.
- Statistical analysis : Apply multivariate ANOVA to distinguish assay variability from genuine metabolic instability (as in ’s split-plot design) .
Q. How does the compound’s chiral center influence its binding to biological targets?
Methodological Answer:
- Docking studies : Use Schrödinger’s Glide or AutoDock Vina to compare (3S)- and (3R)-enantiomer interactions with target proteins (e.g., kinases or GPCRs). Prioritize hydrogen bonding with the hydroxy group .
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for both enantiomers. ’s crystallographic data can guide immobilization strategies .
- Pharmacological profiling : Test enantiomers in cell-based assays (e.g., cAMP or calcium flux) to correlate stereochemistry with functional responses.
Q. What experimental designs are optimal for studying the compound’s environmental fate?
Methodological Answer:
- Microcosm studies : Simulate soil/water systems under controlled conditions (pH 5–9, 25°C) to monitor hydrolysis, photolysis, and microbial degradation. Use LC-MS to quantify degradation products .
- Adsorption experiments : Apply batch equilibrium methods (OECD Guideline 106) with varying organic matter content to assess soil binding coefficients (K𝒹) .
- QSPR modeling : Relate the compound’s topological polar surface area (TPSA) to biodegradation half-lives .
Q. How can researchers address discrepancies in reported cytotoxicity IC₅₀ values?
Methodological Answer:
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 or HepG2), serum concentrations, and incubation times (e.g., 48–72 hours).
- Dose-response normalization : Apply Hill slope models to account for assay plate variability (’s randomized block design principles) .
- Meta-analysis : Pool data from multiple studies (minimum n=5) and apply Cochran’s Q-test to identify outliers .
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Use stopped-flow fluorimetry to measure initial reaction rates (v₀) under varying substrate concentrations. Construct Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm entropy-driven interactions with the benzothiophene core .
- Cryo-EM : Resolve inhibitor-enzyme complexes at near-atomic resolution (≤3 Å), as demonstrated in ’s structural studies .
Q. How can researchers mitigate fluorinated byproduct formation during scale-up synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor fluorine elimination steps (e.g., HF release) in real time .
- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to suppress side reactions .
- Green chemistry : Use recyclable catalysts (e.g., Fe₃O₄-supported palladium) for Suzuki-Miyaura couplings, minimizing waste .
Q. What strategies validate the compound’s stability under long-term storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via UPLC-PDA .
- Statistical stability modeling : Apply Arrhenius kinetics to extrapolate shelf-life from accelerated stability data (’s time-split design) .
- Container screening : Compare glass vs. polymer vials (e.g., cyclic olefin copolymer) for moisture ingress using Karl Fischer titration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
